molecular formula C23H19N3O3 B2577605 2-amino-3-benzoyl-N-(3-methoxyphenyl)indolizine-1-carboxamide CAS No. 898433-86-8

2-amino-3-benzoyl-N-(3-methoxyphenyl)indolizine-1-carboxamide

Cat. No.: B2577605
CAS No.: 898433-86-8
M. Wt: 385.423
InChI Key: YSVLBVURYNQAIJ-UHFFFAOYSA-N
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Description

2-amino-3-benzoyl-N-(3-methoxyphenyl)indolizine-1-carboxamide is a complex organic compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features an indolizine core, which is known for its diverse biological activities and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-benzoyl-N-(3-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Amination: Introduction of the amino group at the 2-position of the indolizine ring can be achieved through nucleophilic substitution reactions using amines.

    Benzoylation: The benzoyl group is introduced at the 3-position via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with 3-methoxyaniline under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-benzoyl-N-(3-methoxyphenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated indolizine derivatives.

Scientific Research Applications

2-amino-3-benzoyl-N-(3-methoxyphenyl)indolizine-1-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-benzoylindolizine-1-carboxamide: Lacks the methoxyphenyl group, which may affect its biological activity and solubility.

    3-benzoyl-N-(3-methoxyphenyl)indolizine-1-carboxamide: Lacks the amino group, potentially altering its reactivity and interaction with biological targets.

    2-amino-3-(3-methoxybenzoyl)indolizine-1-carboxamide: Features a different substitution pattern, which can influence its chemical and biological properties.

Uniqueness

2-amino-3-benzoyl-N-(3-methoxyphenyl)indolizine-1-carboxamide is unique due to the presence of both the amino and methoxyphenyl groups, which can enhance its reactivity and interaction with various biological targets. This combination of functional groups may also improve its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-amino-3-benzoyl-N-(3-methoxyphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-29-17-11-7-10-16(14-17)25-23(28)19-18-12-5-6-13-26(18)21(20(19)24)22(27)15-8-3-2-4-9-15/h2-14H,24H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVLBVURYNQAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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